1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of halogenated benzene derivatives and thiol compounds. One common method is the nucleophilic aromatic substitution reaction, where a halogenated benzene reacts with a thiol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Scientific Research Applications
1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene: Similar in structure but with different halogen or substituent patterns.
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated benzene derivative used in similar reactions.
1-Chloro-2-fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene: A closely related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of halogen and sulfur substituents, which confer distinct reactivity and properties. This makes it valuable in certain synthetic applications and research contexts where other compounds may not be as effective .
Properties
IUPAC Name |
1-chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-2-1-3-13(17)11(12)7-18-10-5-8(15)4-9(16)6-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHWKOGXNZZHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=CC(=CC(=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.